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Compound of Interest

Compound Name:
5-(4-Methylphenyl)-3-

pyridinecarbaldehyde

Cat. No.: B1357042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-tolyl)nicotinaldehyde, is a

biaryl pyridine derivative. This class of compounds is of significant interest in medicinal

chemistry and materials science due to the versatile reactivity of the aldehyde functional group

and the diverse pharmacological activities associated with the substituted pyridine core. This

technical guide provides a comprehensive overview of the known chemical properties,

synthesis, and potential biological relevance of this compound, with a focus on experimental

data and methodologies.

Chemical Properties
While extensive experimental data for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde is not

widely published in peer-reviewed literature, key physicochemical properties have been

compiled from various chemical supplier databases and computational predictions.
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Property Value Source

Molecular Formula C₁₃H₁₁NO [1]

Molecular Weight 197.23 g/mol [1]

CAS Number 229008-16-6 [1]

Appearance Solid (at 20°C) Inferred from supplier data

Boiling Point 364.6 °C (Predicted)

Melting Point Not Reported

Solubility Not Reported

Synthesis
The most common and efficient method for the synthesis of 5-(4-Methylphenyl)-3-
pyridinecarbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-

catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron

compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the synthesis of similar 5-aryl-

nicotinaldehydes[2][3].

Reaction Scheme:
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5-Bromo-3-pyridinecarbaldehyde

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

4-Methylphenylboronic acid

Pd(PPh₃)₄, K₂CO₃

1,4-Dioxane/H₂O

Click to download full resolution via product page

A representative Suzuki-Miyaura coupling reaction.

Materials:

5-Bromo-3-pyridinecarbaldehyde

4-Methylphenylboronic acid (p-tolylboronic acid)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

1,4-Dioxane (anhydrous)

Water (degassed)

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography
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Hexane

Nitrogen or Argon gas

Procedure:

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde

(1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon).

Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

Catalyst Addition: Under a positive pressure of the inert gas, add the

tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 12 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the

mixture with water and extract with ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to afford 5-(4-Methylphenyl)-3-
pyridinecarbaldehyde.

Workflow Diagram:
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Combine Reactants:
5-Bromo-3-pyridinecarbaldehyde,

4-Methylphenylboronic acid,
K₂CO₃

Establish Inert Atmosphere
(N₂ or Ar)

Add Degassed Solvent
(1,4-Dioxane/H₂O)

Add Pd(PPh₃)₄ Catalyst

Heat to 90°C and Stir
(Monitor by TLC)

Cool to Room Temperature

Work-up:
Aqueous Extraction with Ethyl Acetate

Dry, Filter, and Concentrate

Purify by Column Chromatography

Characterize Product

Click to download full resolution via product page

General workflow for the synthesis and purification.
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Spectral Data (Predicted and Analogous
Compounds)
No experimentally determined spectra for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde are

readily available in the public domain. However, characteristic spectral features can be

predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the

pyridine and p-tolyl rings, as well as the aldehydic proton.

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ

9.5 and 10.5 ppm.

Pyridine Ring Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-9.0

ppm). The substitution pattern will lead to characteristic splitting patterns (doublets and

triplets).

p-Tolyl Ring Protons: Two doublets are expected in the aromatic region, characteristic of a

1,4-disubstituted benzene ring.

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons will appear in the

upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 190-200 ppm.

Aromatic Carbons: Multiple signals in the region of δ 120-160 ppm corresponding to the

carbons of the pyridine and p-tolyl rings.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715

cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (197.23 g/mol ). Fragmentation patterns would likely involve the loss of

the formyl group (CHO) and cleavage of the bond between the two aromatic rings.

Biological Activity and Potential Applications
While there is no specific biological data available for 5-(4-Methylphenyl)-3-
pyridinecarbaldehyde, related nicotinaldehyde and biaryl pyridine derivatives have been

investigated for a range of pharmacological activities.

Anticancer Activity: Some pyrazole derivatives containing a 5-(p-tolyl) moiety have shown

potent antiproliferative activity against human cancer cell lines[4][5].

Antimicrobial and Antifungal Activity: Nicotinaldehyde-based azlactones and 1,4-

dihydropyridinedicarboxylates have been synthesized and evaluated for their antimicrobial

and antifungal properties[6].

Enzyme Inhibition: Certain pyridinecarboxaldehyde derivatives have been investigated as

inhibitors of enzymes such as thromboxane A2 synthase and 5-lipoxygenase[7].

The presence of the aldehyde group in 5-(4-Methylphenyl)-3-pyridinecarbaldehyde makes it

a valuable intermediate for the synthesis of more complex molecules, including Schiff bases,

chalcones, and other heterocyclic systems, which are known to possess a wide spectrum of

biological activities[8].

Conclusion
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5-(4-Methylphenyl)-3-pyridinecarbaldehyde is a synthetically accessible biaryl pyridine

derivative with potential for further investigation in drug discovery and materials science. While

detailed experimental characterization is currently limited, its synthesis can be reliably achieved

through Suzuki-Miyaura coupling. The structural motifs present in this compound suggest that it

and its derivatives are promising candidates for biological evaluation across various therapeutic

areas. Further research is warranted to fully elucidate the chemical and pharmacological

properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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